molecular formula C23H30ClN3O2S B2564156 N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219160-37-8

N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2564156
M. Wt: 448.02
InChI Key: SSMPXIGDLDEDJE-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, research, or industry.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes studying its reactivity, stability, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including structures similar to N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, have been studied for their corrosion inhibiting effects on steel in acidic environments. These inhibitors show promise due to their high efficiency and the ability to adsorb onto surfaces through both physical and chemical means. The effectiveness of these compounds is supported by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods. Quantum chemical parameters calculated using density functional theory (DFT) correlate well with experimental results, underscoring the potential of benzothiazole derivatives in corrosion protection (Hu et al., 2016).

Anti-Inflammatory and Analgesic Agents

Synthesis of novel heterocyclic compounds derived from benzothiazole and benzimidazole, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some demonstrating high COX-2 selectivity and comparable or superior effectiveness to standard drugs in reducing edema. Their analgesic and anti-inflammatory activities present a promising avenue for therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Potential

A series of thiazolidinone derivatives has been synthesized and evaluated for antimicrobial and anticancer activities. Specific compounds within this series have exhibited notable efficacy against microbial strains and cancer cell lines, highlighting the potential of thiazolidinone derivatives in treating infectious diseases and cancer. These findings are further supported by quantitative structure-activity relationship (QSAR) studies, which help in understanding the molecular features contributing to the biological activities of these compounds (Deep et al., 2016).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride”, you may need to refer to scientific literature or databases.


properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.ClH/c1-16(2)28-19-10-8-18(9-11-19)22(27)26(14-6-13-25(4)5)23-24-20-12-7-17(3)15-21(20)29-23;/h7-12,15-16H,6,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMPXIGDLDEDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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